Desmethylrizatriptan

Übersicht

Beschreibung

Desmethyl rizatriptan (DMRT) is a novel synthetic compound that has recently been developed for laboratory experiments and scientific research. It is a derivative of the drug rizatriptan, which is used to treat migraine headaches. DMRT has been shown to possess a variety of pharmacological properties and has been studied for its potential applications in the fields of neuroscience and pharmacology.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Migränebehandlung

Desmethylrizatriptan: ist ein Hauptmetabolit von Rizatriptan, einem Medikament, das üblicherweise zur Behandlung von Migräne eingesetzt wird. Forschungsergebnisse zeigen, dass this compound aufgrund seiner pharmakokinetischen Eigenschaften die therapeutische Wirksamkeit der Migränebehandlung verbessern kann .

Bioäquivalenzstudien

Es wurden Studien durchgeführt, um die Bioäquivalenz verschiedener Rizatriptan-Formulierungen, einschließlich this compound, zu bewerten. Diese Studien sind entscheidend für die Entwicklung generischer Versionen des Arzneimittels, die genauso wirksam sind wie das Originalpräparat .

Orodispersible Formulierungen

This compound wurde bei der Entwicklung von Orodispersible Tabletten und Filmen verwendet. Diese Formulierungen lösen sich im Mund auf, ohne dass Wasser benötigt wird, und bieten so eine bequeme Option für Patienten, die möglicherweise Schwierigkeiten beim Schlucken von Pillen haben .

Mucoadhesive Buccal-Filme

Die Entwicklung von mucoadhesiven Buccal-Filmen, die this compound enthalten, zielt darauf ab, die Bioverfügbarkeit des Arzneimittels zu verbessern und den First-Pass-Metabolismus zu reduzieren. Dies könnte zu einer effektiveren und schnelleren Linderung der Migränesymptome führen .

Optimierung der Pharmakokinetik

Die Forschung mit this compound konzentriert sich auf die Optimierung seines pharmakokinetischen Profils. Dazu gehört die Verbesserung seiner Absorption, Verteilung, Metabolisierung und Ausscheidung, um seine Gesamtwirksamkeit bei der Migränebehandlung zu verbessern .

Alternative Verabreichungswege

This compound wird für alternative Verabreichungswege wie buccal oder sublingual untersucht, um einen schnellen Wirkungseintritt zu ermöglichen, der besonders bei akuten Migräneanfällen von Vorteil ist .

Wirkmechanismus

Target of Action

Desmethyl rizatriptan, also known as N-Monodesmethyl Rizatriptan, is a metabolite of rizatriptan . It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors . These receptors are primarily found in the brain and are involved in the regulation of various functions such as mood, appetite, and sleep .

Mode of Action

Desmethyl rizatriptan interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action results in the activation of these receptors, leading to a series of intracellular events . Specifically, it causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . It also inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway involved in the action of desmethyl rizatriptan is the serotonin (5-HT) pathway . The activation of 5-HT1B and 5-HT1D receptors by desmethyl rizatriptan leads to a decrease in the release of certain neurotransmitters, including CGRP and substance P . This results in the constriction of dilated blood vessels and the inhibition of pain signal transmission .

Pharmacokinetics

Desmethyl rizatriptan is formed to a minor degree during the metabolism of rizatriptan . The plasma clearance of rizatriptan is reported to be around 1042 mL/min in males and 821 mL/min in females . The plasma protein binding of rizatriptan is low (14%) . The active metabolite N-mono-desmethyl rizatriptan is formed to a minor degree, and other mono metabolites are also produced: about 14% as the indole acetic acid metabolite and 1% as N-mono-desmethyl rizatriptan .

Result of Action

The molecular and cellular effects of desmethyl rizatriptan’s action primarily involve the constriction of dilated blood vessels and the inhibition of pain signal transmission . This results in the relief of migraine-associated symptoms .

Action Environment

The action, efficacy, and stability of desmethyl rizatriptan can be influenced by various environmental factors. For instance, the presence of food may delay the peak plasma concentrations of rizatriptan . Additionally, the formulation of rizatriptan can also impact its action. For example, orally disintegrating tablets and intranasal sprays are absorbed rapidly and have a prompt onset of action, allowing for significant pain-free rates versus placebo as early as 15 minutes post-administration .

Safety and Hazards

Zukünftige Richtungen

Rizatriptan has been used for the acute treatment of migraines for over a decade. Future research directions could involve exploring the concepts that motivated the preclinical and clinical development of rizatriptan, the clinical evidence that has driven its use over the past decade, rizatriptan’s overall contribution to the field, and future directions for research .

Biochemische Analyse

Biochemical Properties

Desmethyl rizatriptan interacts with serotonin (5-HT) receptors in the brain, specifically the 5-HT1B and 5-HT1D receptors . These interactions are believed to contribute to the relief of migraine symptoms by inducing vasoconstriction of extracerebral blood vessels and reducing neurogenic inflammation .

Cellular Effects

Desmethyl rizatriptan, like rizatriptan, influences cell function by acting on the serotonergic system. It binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors . This binding action is thought to cause vasoconstriction of intracranial extracerebral blood vessels, which is believed to alleviate migraine symptoms .

Molecular Mechanism

The molecular mechanism of action of desmethyl rizatriptan involves its binding to 5-HT1B and 5-HT1D receptors. This binding action is thought to trigger a series of biochemical reactions that lead to vasoconstriction and reduced inflammation

Temporal Effects in Laboratory Settings

It is known that rizatriptan, the parent compound, has a plasma half-life of about 2-3 hours

Metabolic Pathways

Desmethyl rizatriptan is a product of the N-demethylation of rizatriptan, a process primarily mediated by the enzyme monoamine oxidase A (MAO-A) in the liver

Eigenschaften

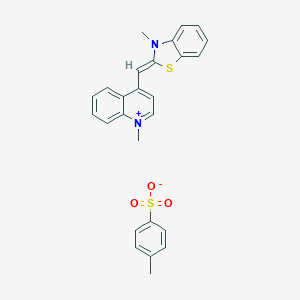

IUPAC Name |

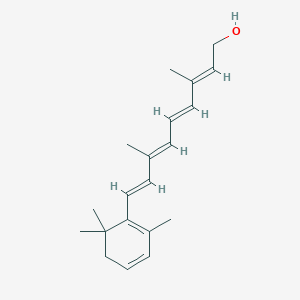

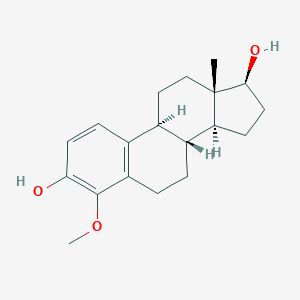

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of Desmethyl Rizatriptan during Rizatriptan Benzoate synthesis?

A1: The provided research abstract [] mentions Desmethyl Rizatriptan (13) as one of the potential impurities arising during the large-scale production of Rizatriptan Benzoate. Unfortunately, the abstract does not elaborate on the specific reaction conditions or mechanisms leading to its formation. Further research exploring the synthetic pathway and identifying the factors promoting Desmethyl Rizatriptan formation would be valuable. This knowledge could be used to optimize the synthesis process and minimize the impurity profile of Rizatriptan Benzoate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)